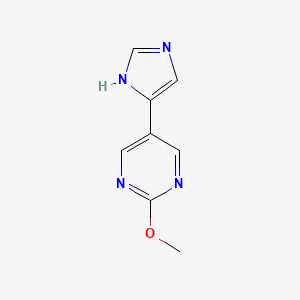
4-Methylpyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Michael Addition Reaction: The enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes is a common method.
Hydrogenation: The nitro group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the 4-position is achieved through selective alkylation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxyl group, forming 4-carboxypyrrolidine-3-carboxylic acid.
Reduction: Reduction of the carboxyl group can yield 4-methylpyrrolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction.
Nucleophiles: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 4-Carboxypyrrolidine-3-carboxylic acid.
Reduction: 4-Methylpyrrolidine.
Substitution: Various 4-substituted pyrrolidine derivatives.
科学研究应用
4-Methylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function.
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the 4-position.
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride: Contains a hydroxyl group instead of a carboxyl group at the 3-position.
3-Methylpyrrolidine-3-carboxylic acid hydrochloride: Methyl group is at the 3-position instead of the 4-position.
Uniqueness
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI 键 |
GWZSHTKJOFTCDR-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)



![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)







